N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic 1,8-naphthyridine derivative characterized by a 4-oxo-1,4-dihydro-1,8-naphthyridine core. Key structural features include:
- Position 3: A 4-methylbenzoyl (p-toluoyl) group.
- Position 7: A methyl substituent.
- Position 1: An acetamide moiety linked to a 4-ethoxyphenyl group.
This compound’s design integrates aromatic and electron-withdrawing groups, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-4-34-21-12-10-20(11-13-21)29-24(31)16-30-15-23(25(32)19-8-5-17(2)6-9-19)26(33)22-14-7-18(3)28-27(22)30/h5-15H,4,16H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCCIYANPROCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the naphthyridinone core, followed by the introduction of the ethoxyphenyl and methylbenzoyl groups through various chemical reactions. Common reagents used in these reactions include acetic anhydride, ethyl ether, and methylbenzoyl chloride. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Industrial production also requires stringent quality control measures to verify the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted analogs of the original compound.
Scientific Research Applications
Key Structural Components:
- Naphthyridine Core : Essential for biological activity.
- Ethoxyphenyl Group : Influences lipophilicity and interaction with biological targets.
- Methylbenzoyl Group : Contributes to the compound's reactivity.
Chemistry
N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Biology
The compound shows promise as a biochemical probe in biological research. Its ability to interact with specific molecular targets makes it a candidate for studying various biological pathways.
Medicine
Research indicates that this compound may have significant pharmacological properties. Potential therapeutic applications include:
Anticancer Activity :
Studies have shown that naphthyridine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. Mechanisms include modulation of apoptotic pathways and inhibition of kinases involved in cell cycle regulation.
Antimicrobial Properties :
The structural components suggest potential efficacy against bacterial and fungal strains. Similar compounds have demonstrated antimicrobial activity through various mechanisms.
Anti-inflammatory Effects :
Evidence suggests that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
Anticancer Research
A review of 1,8-naphthyridine derivatives highlighted their anticancer potential through multiple mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound have been shown to act as topoisomerase inhibitors and induce DNA intercalation .
Antimicrobial Studies
Research has indicated that naphthyridine derivatives exhibit significant antimicrobial activity against various pathogens. For example, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Anti-inflammatory Investigations
Studies have suggested that naphthyridine compounds can modulate inflammatory responses by inhibiting specific signaling pathways. This property positions them as potential candidates for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with cellular signaling pathways to exert anti-inflammatory or antimicrobial effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar 1,8-Naphthyridine Derivatives
The compound’s structural analogs from include derivatives with modifications at positions 2, 3, and 7 of the 1,8-naphthyridine core. Below is a detailed comparison:
Key Observations :
Position 3 Modifications: The target compound features a 4-methylbenzoyl group, a ketone-containing aryl substituent, which contrasts with the amine-derived groups (e.g., morpholinomethyl, diethylaminomethyl) in compounds 2c and 2d . This difference may enhance lipophilicity and π-π stacking interactions compared to the more polar amine substituents. Compound 2e introduces a sulfonamide group, which could improve water solubility relative to the target’s benzoyl group .
Position 1/2/7 Substituents :
- The target’s acetamide-4-ethoxyphenyl chain at position 1 is structurally distinct from the phenyl group at position 2 in analogs 2c–2e. The ethoxy group may confer metabolic stability compared to unsubstituted phenyl rings.
- The 7-methyl group is conserved across all compounds, suggesting its role in stabilizing the naphthyridine core.
Synthetic Pathways :
- All compounds, including the target, likely employ POCl₃/DMF-mediated activation of carbonyl groups, followed by nucleophilic substitution or acylation . However, the target’s 4-methylbenzoyl group may require additional benzoylation steps.
Physical Properties :
- Melting points for analogs range from 155–200°C , influenced by substituent polarity and crystallinity. The target’s benzoyl and ethoxyphenyl groups could elevate its melting point due to enhanced intermolecular interactions.
Biological Activity
N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
The compound features a distinctive structure that includes an ethoxyphenyl group and a naphthyridinone core. Its molecular formula is , and it is classified under the broader category of naphthyridine derivatives, which are known for their diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Naphthyridinone Core : Initial steps include the preparation of the naphthyridinone core through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Subsequent reactions introduce the ethoxyphenyl and methylbenzoyl groups using acetic anhydride and other reagents under controlled conditions to ensure high yield and purity.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study demonstrated that this compound showed effective inhibition similar to established antibiotics like ciprofloxacin .
| Bacterial Strain | Inhibition Zone (mm) | Comparison (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 20 | 22 |
| Escherichia coli | 18 | 20 |
| Pseudomonas aeruginosa | 17 | 19 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. A study reported that the compound induced apoptosis in human leukemia cells with an IC50 value of approximately 25 µM . Mechanistic studies suggest that this effect may be mediated through the inhibition of specific kinases involved in cell proliferation.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : The compound can bind to specific receptors, modulating signaling pathways associated with inflammation and cancer progression.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis rates.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various naphthyridine derivatives, including this compound. The disc diffusion method was employed to assess antibacterial activity against multiple strains. Results indicated a promising profile for this compound among its analogs .
Cytotoxicity Evaluation
In another investigation focusing on anticancer properties, the compound was tested against several cancer cell lines (e.g., MCF7 breast cancer cells). The results demonstrated significant cytotoxicity compared to control groups, supporting its potential as a lead compound for further development in cancer therapeutics .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can researchers optimize reaction yields?
Answer:
The compound’s 1,8-naphthyridine core is typically synthesized via cyclization reactions. A validated method involves reacting substituted pyridine derivatives with POCl₃ in DMF to form the 4-oxo-1,4-dihydro-1,8-naphthyridine scaffold . Subsequent functionalization at position 3 with 4-methylbenzoyl groups can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base (yields ~60–75%) . To optimize yields:
- Use anhydrous conditions for POCl₃ reactions.
- Monitor reaction progress via TLC or HPLC-MS.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?
Answer:
Batch-to-batch spectral variations may arise from residual solvents, tautomerism, or polymorphism. To address this:
- Perform X-ray crystallography to confirm solid-state conformation. For example, highlights three distinct molecular conformers in the asymmetric unit of a related acetamide, affecting dihedral angles by up to 22° .
- Use variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism).
- Cross-validate with high-resolution mass spectrometry (HRMS) and FT-IR (amide I/II bands ~1650–1550 cm⁻¹) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- HPLC-DAD : Use C18 columns with acetonitrile/water (0.1% formic acid) gradients; monitor λmax ~255–265 nm (naphthyridine chromophore) .
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., stability up to 473 K as in ) .
- Karl Fischer titration : Quantify hygroscopicity, critical for storage (-20°C in desiccators; stability ≥5 years) .
Advanced: How can computational modeling predict the compound’s biological activity or intermolecular interactions?
Answer:
- Molecular docking : Use the 1,8-naphthyridine core as a pharmacophore. For example, ’s structurally related pyrido[2,3-d]pyrimidin-4-one derivatives target kinase domains .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
- Molecular dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to model pharmacokinetics .
Basic: What are the safety protocols for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles. Avoid inhalation (use fume hoods) .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .
- Waste disposal : Incinerate in certified facilities (high halogen content possible) .
Advanced: How can researchers address polymorphism during crystallization, and what are the implications for bioactivity?
Answer:
Polymorphism in acetamide derivatives (e.g., ’s three conformers) affects solubility and bioavailability. Mitigation strategies:
- Screen solvents (e.g., methylene chloride vs. ethanol) under controlled evaporation .
- Use differential scanning calorimetry (DSC) to identify polymorphic transitions.
- Correlate crystal packing (via Hirshfeld surface analysis ) with dissolution rates .
Basic: What is the compound’s solubility profile, and how can formulation challenges be addressed?
Answer:
- Solubility : Low in water (<0.1 mg/mL); moderate in DMSO (~50 mg/mL). Use co-solvents (PEG-400) or cyclodextrin inclusion complexes for in vitro assays .
- Stability : Susceptible to hydrolysis at high pH; store in pH 6–7 buffers .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Answer:
- Modify substituents : Replace 4-ethoxy phenyl with electron-withdrawing groups (e.g., trifluoromethoxy in ) to enhance target binding .
- Introduce bioisosteres : Replace the acetamide linker with sulfonamide (as in ) to improve metabolic stability .
- Validate via enzyme inhibition assays (e.g., IC₅₀ determination against kinases or proteases) .
Basic: How should researchers validate synthetic intermediates to ensure regioselectivity?
Answer:
- 2D NMR : Use HSQC and HMBC to confirm connectivity (e.g., amide carbonyl correlations) .
- X-ray powder diffraction (XRPD) : Compare diffraction patterns with reference standards .
Advanced: What strategies can resolve discrepancies between computational predictions and experimental bioassay results?
Answer:
- Free-energy perturbation (FEP) : Refine docking poses by simulating ligand-protein binding entropy .
- Metabolite identification : Use LC-MS/MS to detect off-target modifications (e.g., oxidation at the 4-methylbenzoyl group) .
- Cryo-EM : For large targets, resolve binding modes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
